Hydroxymethyldiazene

Description

Contextualization within Diazene (B1210634) Chemistry and Related Reactive Intermediates

Diazene, also known as diimide (HN=NH), is the parent compound of a class of inorganic and organic compounds containing a nitrogen-nitrogen double bond. ucl.ac.ukresearchgate.net Diazene chemistry is rich and varied, encompassing stable molecules like azobenzene (B91143) and highly reactive species that serve as transient intermediates in chemical reactions. ucl.ac.uk Reactive intermediates are short-lived, high-energy molecules that are generated in one step of a reaction mechanism and consumed in a subsequent step. acros.com Their fleeting existence makes them challenging to study directly, yet their role is crucial in determining the pathway and outcome of a chemical transformation.

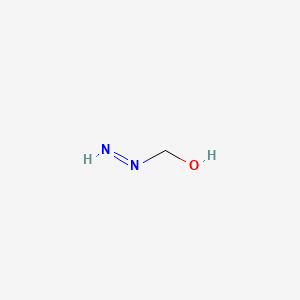

Hydroxymethyldiazene (HOCH₂N=NH) is a substituted diazene that is itself a reactive intermediate. Its structure suggests a fascinating interplay of functional groups: a hydroxymethyl group, which can influence the electronic properties and reactivity of the diazene moiety. Its study is therefore intrinsically linked to the broader field of reactive intermediates, where understanding the behavior of one such species can provide insights into the mechanisms of a wide array of chemical reactions.

Historical Emergence of this compound as a Proposed Reaction Intermediate

The concept of this compound as a reaction intermediate has primarily emerged from studies in toxicology and metabolism. A significant example is the investigation into the metabolic fate of hydrazine (B178648) (H₂NNH₂). ucl.ac.uk It has been proposed that the enzymatic oxidation of hydrazine in biological systems may proceed through a hydroxymethylated intermediate. This hypothesis suggests that hydrazine undergoes a metabolic transformation to form this compound, which then acts as a precursor to a methyldiazonium ion. ucl.ac.uk

While direct isolation of this compound from biological systems has not been reported due to its inherent instability, the existence of its corresponding potassium salt, (Z)-Hydroxymethyldiazene potassium salt, provides tangible evidence for the feasibility of such a chemical structure. This salt, being more stable, can be handled and studied, lending credence to the proposed role of the parent compound as a transient intermediate.

Significance of this compound in Elucidating Mechanistic Organic Transformations

The significance of this compound lies in its ability to help chemists and biochemists understand the stepwise processes of certain organic and metabolic reactions. By postulating the involvement of this intermediate, researchers can construct more complete and accurate reaction mechanisms. For instance, in the context of hydrazine metabolism, the formation of a this compound intermediate helps to explain the subsequent generation of the methyldiazonium ion, a known alkylating agent. ucl.ac.uk

The study of such transient species, even if only through computational models and indirect evidence, is fundamental to advancing the field of mechanistic chemistry. It allows for a deeper understanding of how chemical bonds are formed and broken, and how the structure of a molecule dictates its reactivity. The exploration of this compound's potential roles continues to be a subject of interest for researchers seeking to unravel the intricate pathways of chemical transformations.

Structure

3D Structure

Properties

CAS No. |

92219-55-1 |

|---|---|

Molecular Formula |

CH4N2O |

Molecular Weight |

60.056 g/mol |

IUPAC Name |

diazenylmethanol |

InChI |

InChI=1S/CH4N2O/c2-3-1-4/h2,4H,1H2 |

InChI Key |

YAHQGPVDZBJVST-UHFFFAOYSA-N |

Canonical SMILES |

C(N=N)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Hydroxymethyldiazene

Theoretical and Computational Approaches to Hydroxymethyldiazene Synthesis

Computational studies on diazene (B1210634) compounds typically employ ab initio and Density Functional Theory (DFT) methods to investigate molecular structures, isomerization pathways, and reaction energetics. For instance, studies on the cis-trans isomerization of diazene have utilized methods like the Complete Active Space Self-Consistent Field (CASSCF) to elucidate the dynamics of this process. It has been shown that for diazene (N₂H₂), the out-of-plane torsion is the favored isomerization pathway over in-plane inversion due to a significant centrifugal barrier in the latter.

Furthermore, computational models have been used to determine the thermodynamic properties of various diazene isomers. The stability of substituted diazabenzenes, for example, has been analyzed to understand the effects of different functional groups on the aromaticity and stability of the ring system. These computational tools could be applied to this compound to predict its geometric parameters (bond lengths and angles), vibrational frequencies, and relative stability compared to other isomers. Such theoretical studies would be invaluable in guiding potential future synthetic efforts and in understanding its reactivity.

Key Computational Methods for Studying Diazene Derivatives

| Method | Application |

| Ab initio | Provides a fundamental understanding of electronic structure and molecular properties without empirical data. |

| Density Functional Theory (DFT) | A widely used method for calculating the electronic structure of molecules, offering a balance of accuracy and computational cost. |

| CASSCF | Used for studying reactions and electronic states where electron correlation is significant, such as in isomerization processes. |

Pathways of this compound Generation in Complex Chemical Environments

There is currently a lack of published research on the formation of this compound in complex chemical environments such as the atmosphere or in industrial chemical processes. The high reactivity and potential instability of diazene compounds suggest that if this compound were to form under such conditions, it would likely be a transient intermediate that would quickly react further.

Proposed Biological or Enzymatic Formation Routes of this compound Precursors

The most significant context in which the formation of a this compound-like structure is proposed is in the metabolic activation of certain procarcinogens, such as hydrazine (B178648). It is hypothesized that the enzymatic oxidation of methylhydrazine, a metabolite of hydrazine, can lead to the formation of this compound.

This metabolic activation is thought to be carried out by cytochrome P450 enzymes in the liver. The proposed pathway involves the following steps:

Oxidation of the precursor: A precursor molecule, such as a methylhydrazine derivative, undergoes oxidation.

Formation of an unstable intermediate: This oxidation can lead to the formation of a transient this compound intermediate.

Decomposition to a reactive species: The this compound is then proposed to decompose, potentially forming a highly reactive methyldiazonium ion. This ion is a potent alkylating agent capable of reacting with cellular macromolecules like DNA, which is a critical step in the initiation of carcinogenesis.

While this pathway is a plausible mechanism for the toxicity of certain hydrazine derivatives, direct experimental detection of this compound as a metabolic intermediate remains a significant challenge due to its expected short lifetime.

Reaction Mechanisms and Reactivity of Hydroxymethyldiazene

Unimolecular and Bimolecular Decomposition Pathways of Hydroxymethyldiazene

This compound (also known as diazenylmethanol) is a reactive intermediate that can undergo decomposition through both unimolecular and bimolecular pathways. vulcanchem.comlibretexts.org The specific pathway is influenced by factors such as concentration, temperature, and the presence of other reactants.

Unimolecular Decomposition:

In a unimolecular reaction, a single molecule undergoes rearrangement or fragmentation to form products. libretexts.orgexpii.com For this compound, a key unimolecular decomposition pathway involves the loss of a water molecule to form the highly unstable methyldiazonium ion. This ion rapidly decomposes, leading to the formation of a methyl cation which can then methylate various nucleophiles. psu.edu

The general scheme for this unimolecular decomposition can be represented as:

CH₃N=NOH → [CH₃N₂]⁺ + OH⁻ → CH₃⁺ + N₂ + OH⁻

This pathway is often considered a crucial step in the bioactivation and reactivity of certain precursor compounds. psu.edu The stability of this compound is relatively low, and it can spontaneously decompose, especially under heating, to release nitrogen oxides. vulcanchem.com

Bimolecular Decomposition:

Bimolecular reactions involve the collision of two reactant molecules. libretexts.orglibretexts.org In the context of this compound, bimolecular pathways can become significant at higher concentrations. These reactions can involve the interaction of two this compound molecules or the reaction of this compound with another species present in the reaction mixture.

One possible bimolecular reaction involves the self-reaction of two this compound molecules, which could lead to a variety of products through disproportionation or other complex mechanisms. While specific studies detailing the bimolecular decomposition of this compound are not extensively documented in the provided search results, the principles of bimolecular reactions suggest that such pathways are plausible. libretexts.org

Mechanistic Investigations of Downstream Reactivity: Derivatization and Chemical Interactions (e.g., formation of methyldiazonium ion and subsequent reactions)

The downstream reactivity of this compound is largely governed by the formation of the highly electrophilic methyldiazonium ion. psu.edu This transient species is a potent methylating agent and readily reacts with cellular nucleophiles, most notably DNA.

Formation of the Methyldiazonium Ion:

The primary step in the downstream reactivity of this compound is its conversion to the methyldiazonium ion. This occurs through the loss of a water molecule, a process that can be facilitated by the surrounding environment. psu.edu

Subsequent Reactions of the Methyldiazonium Ion:

Once formed, the methyldiazonium ion is extremely unstable and rapidly decomposes, releasing dinitrogen gas and a highly reactive methyl cation (CH₃⁺). This cation is a powerful electrophile that will react with any available nucleophile. In a biological context, this leads to the methylation of various cellular macromolecules.

A significant target for methylation is the guanine (B1146940) base in DNA. The N7 position of guanine is particularly susceptible to electrophilic attack, leading to the formation of 7-methylguanine (B141273) adducts. This alkylation of DNA is a key mechanism of genotoxicity and mutagenicity associated with compounds that generate this compound as a metabolite. psu.edu

[CH₃N₂]⁺ → CH₃⁺ + N₂ CH₃⁺ + DNA (Guanine) → 7-Methylguanine-DNA adduct

This process of DNA damage can induce cellular repair mechanisms, but if the damage is extensive or not properly repaired, it can lead to mutations and potentially carcinogenesis. psu.edu

Kinetic and Thermodynamic Parameters of this compound Transformations

The transformation of this compound is governed by both kinetic and thermodynamic factors, which dictate the rate and feasibility of its decomposition and subsequent reactions. khanacademy.org

Thermodynamics:

Thermodynamics provides insight into the energy changes that occur during a reaction, indicating whether a reaction is favorable. khanacademy.orgrsc.org The decomposition of this compound to the methyldiazonium ion and ultimately to a methyl cation and nitrogen gas is a thermodynamically favorable process due to the high stability of the nitrogen molecule.

Kinetics:

Kinetics, on the other hand, describes the rate at which a reaction occurs and is dependent on the activation energy of the reaction. khanacademy.orgnih.gov The rate of decomposition of this compound and the subsequent methylation reactions are critical in determining its biological effects.

While specific quantitative kinetic and thermodynamic data for this compound transformations are not available in the provided search results, qualitative assessments can be made. For instance, the rapid decomposition of the methyldiazonium ion suggests a very low activation energy for this step. psu.edu The rate of the initial formation of the methyldiazonium ion from this compound will depend on factors like pH and solvent polarity.

A conceptual data table for the parameters influencing these transformations is presented below:

| Parameter | Influence on this compound Transformation |

| Temperature | Increased temperature generally increases the rate of decomposition. vulcanchem.com |

| pH | The pH of the environment can affect the protonation state of this compound and influence the rate of water elimination. |

| Solvent | The polarity of the solvent can impact the stability of charged intermediates like the methyldiazonium ion. |

| Concentration | Higher concentrations may favor bimolecular decomposition pathways over unimolecular ones. libretexts.org |

Further research would be necessary to populate a table with specific experimental values for parameters like rate constants (k), activation energy (Ea), and Gibbs free energy change (ΔG). nih.govnasa.gov

Radical Processes and Electron Transfer Mechanisms Involving this compound

In addition to ionic pathways, radical processes and electron transfer mechanisms can also play a role in the reactivity of this compound. utexas.edulibretexts.org

Radical Processes:

Free radicals are highly reactive species with an unpaired electron. utexas.edu The formation of radicals can be initiated by heat, light, or interaction with other radical species. libretexts.orgopenstax.org In the context of this compound, homolytic cleavage of the N-O or C-N bonds could potentially generate radical intermediates.

For example, the homolytic cleavage of the N-OH bond would yield a methyldiazenyl radical (CH₃N₂) and a hydroxyl radical (•OH). These radicals could then participate in a variety of subsequent reactions, including hydrogen abstraction or addition to double bonds, contributing to cellular damage. libretexts.org

Radical reactions often proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org The initiation step would be the initial formation of radicals from this compound. Propagation steps could involve the reaction of these radicals with other molecules to generate new radicals. Termination would occur when two radicals combine to form a stable, non-radical product. libretexts.org

Electron Transfer Mechanisms:

Electron transfer is a fundamental process in many chemical and biological reactions. numberanalytics.comnumberanalytics.com It can occur through outer-sphere or inner-sphere mechanisms. numberanalytics.comnumberanalytics.com In an outer-sphere electron transfer, an electron moves from a donor to an acceptor without the formation of a covalent bond, while an inner-sphere mechanism involves a bridging ligand. numberanalytics.comnumberanalytics.com

The study of electron transfer in biological systems is complex, often involving enzymatic catalysis. nih.govnih.gov For instance, cytochrome P450 enzymes are known to catalyze the metabolism of various compounds, including hydrazines, through electron transfer processes. ucl.ac.uk While direct evidence for this compound's involvement in such enzymatic electron transfer chains is not provided, its structural similarity to other known substrates suggests this as a plausible area for further investigation.

Advanced Spectroscopic and Structural Elucidation of Hydroxymethyldiazene and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Hydroxymethyldiazene Structural Characterization

A complete vibrational analysis of this compound, which would involve the identification of its fundamental vibrational modes through infrared (IR) and Raman spectroscopy, is not available in published literature. Theoretical calculations, typically performed using methods like Density Functional Theory (DFT), could predict the wavenumbers and intensities of characteristic vibrations such as N-H, O-H, C-H, N=N, C-N, and C-O stretching and bending modes. faccts.dersc.orgscm.comyoutube.comarxiv.orgglobalresearchonline.netresearchgate.net Such a theoretical spectrum would be crucial for any future attempts to synthesize and identify this compound. However, no such specific computational data for this compound has been reported.

Electronic Absorption and Emission Spectroscopy for this compound

The electronic transitions of this compound, which are probed by UV-Visible absorption and emission spectroscopy, remain uncharacterized. Typically, diazene (B1210634) compounds exhibit characteristic n → π* and π → π* transitions. chemrxiv.org The n → π* transition, involving the non-bonding electrons of the nitrogen atoms, usually appears as a weak absorption band at longer wavelengths in the visible region, while the more intense π → π* transition occurs at shorter wavelengths in the UV region. nanoge.orgrsc.orgarxiv.orgrsc.orgbspublications.netualberta.ca Computational methods, such as Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. arxiv.orgrsc.org Without experimental or theoretical spectra, a discussion of the specific electronic properties of this compound is purely speculative.

Nuclear Magnetic Resonance Spectroscopy for this compound Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. savemyexams.comnmrdb.orgresearchgate.netacdlabs.commestrelab.com For this compound, ¹H and ¹³C NMR spectra would provide key information about the chemical environment of the hydrogen and carbon atoms. One would expect distinct signals for the methyl (CH₃) protons and carbon, as well as for the hydroxyl (OH) and diazene (NH) protons. libretexts.orgsigmaaldrich.com The chemical shifts and coupling constants would be invaluable for confirming the molecular structure. While numerous software packages and computational methods exist for predicting NMR spectra, nmrdb.orgacdlabs.commestrelab.comhmdb.cacaspre.ca no such predicted data for this compound has been published.

Mass Spectrometric Identification and Fragmentation Analysis of this compound and Related Species

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and offering clues about its structure. whitman.edunih.govwisc.eduucdavis.eduacdlabs.combiorxiv.orglibretexts.orglibretexts.orguab.edu In a hypothetical mass spectrum of this compound, the molecular ion peak would be expected at m/z 60.0324, corresponding to its molecular formula C₁H₄N₂O. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), nitrogen (N₂), or formaldehyde (B43269) (CH₂O). whitman.edulibretexts.orglibretexts.org While in-silico fragmentation prediction tools are available, nih.govucdavis.edubiorxiv.org a specific analysis for this compound is absent from the literature.

Advanced X-ray and Electron Diffraction Techniques for Solid-State Characterization of Stabilized Forms

Should this compound or a stabilized derivative be isolated in a crystalline form, X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement. mdpi.comnih.govfiz-karlsruhe.demdpi.comiodp.orgvt.edumi-6.co.jpnih.gov This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. mdpi.commdpi.com For gas-phase structural analysis, electron diffraction could be employed. nih.gov Currently, there are no published crystal structures or diffraction data for this compound, meaning its solid-state or gas-phase structure has not been experimentally determined.

Theoretical and Computational Chemistry of Hydroxymethyldiazene

Ab Initio and Density Functional Theory (DFT) Studies on Hydroxymethyldiazene Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure and energetics of molecules from first principles, without the need for empirical parameters. nih.gov These studies can elucidate the fundamental properties of this compound, such as its geometry, bond lengths, bond angles, and the distribution of electron density.

Ab initio methods are based on the direct solution of the Schrödinger equation and can provide highly accurate results, especially when using high-level coupled-cluster methods like CCSD(T). nih.gov DFT, on the other hand, is a method that focuses on the electron density to calculate the energy of a system, offering a good balance between accuracy and computational cost. mcgill.cadergipark.org.tr

For this compound, these calculations would typically involve geometry optimization to find the most stable arrangement of atoms in three-dimensional space. From the optimized geometry, various electronic properties can be determined. While specific computational studies providing detailed data tables for this compound are not readily found in publicly available literature, a theoretical investigation would typically yield data similar to the hypothetical tables below.

Hypothetical Data Table: Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G*) |

|---|---|---|

| Bond Length | N=N | 1.25 Å |

| Bond Length | N-O | 1.40 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | N-C | 1.45 Å |

| Bond Length | C-H | 1.09 Å |

| Bond Angle | H-O-N | 109.5° |

| Bond Angle | O-N-N | 115.0° |

| Bond Angle | N-N-C | 118.0° |

Hypothetical Data Table: Calculated Energetic Properties of this compound

| Property | Calculated Value (kcal/mol) |

|---|---|

| Heat of Formation | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Potential Energy Surface Mapping for this compound Formation and Decomposition Pathways

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. umn.edulibretexts.orguleth.ca Mapping the PES is crucial for understanding the mechanisms of chemical reactions, as it allows for the identification of reactants, products, intermediates, and transition states. libretexts.org

For this compound, a PES mapping would explore the energy changes that occur during its formation and decomposition. nih.gov This involves calculating the energy of the molecule at various geometries along a reaction coordinate. The lowest energy path between reactants and products on the PES is known as the minimum energy path (MEP). uleth.ca The highest point on the MEP corresponds to the transition state, which represents the energy barrier for the reaction.

Computational studies on the decomposition of similar small organic molecules have shown that various pathways can exist, such as unimolecular rearrangements, bond homolysis, and concerted eliminations. mdpi.comresearchgate.net For this compound, potential decomposition pathways could include the cleavage of the N-O, N-N, or N-C bonds, or intramolecular hydrogen transfer. A detailed PES map would reveal the activation energies for each of these potential pathways, allowing for a prediction of the most likely decomposition mechanism under different conditions.

While specific PES maps for this compound are not available in the cited literature, the general approach would involve sophisticated computational algorithms to locate stationary points on the energy surface and connect them to form a comprehensive reaction profile.

Computational Modeling of this compound Reaction Pathways and Transition States

Computational modeling of reaction pathways provides a step-by-step description of how a chemical reaction occurs. youtube.comyoutube.comyoutube.comyoutube.com This involves identifying all the elementary steps in a reaction, including the formation of any intermediates and the structures of the transition states that connect them.

For this compound, this could involve modeling its reactions with other species, such as radicals or nucleophiles, or its unimolecular isomerization and decomposition reactions. Computational methods like DFT are well-suited for locating transition state structures, which are saddle points on the potential energy surface. libretexts.org The geometry and energy of the transition state are critical for determining the rate of a reaction.

The characterization of a transition state often involves a frequency calculation, where a single imaginary frequency confirms that the structure is indeed a true transition state. libretexts.org Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to follow the reaction path downhill from the transition state to the reactants and products, thus confirming the connection between these species.

Although detailed computational models for the reaction pathways of this compound are not specifically documented in the provided search results, the methodologies for such studies are well-established in computational chemistry.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.orgresearchgate.netyoutube.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with their environment.

For this compound, MD simulations could be used to study its behavior in different solvents, at various temperatures and pressures, or in the presence of other molecules. This would be particularly useful for understanding how intermolecular forces, such as hydrogen bonding, affect its structure and reactivity. For instance, an MD simulation could model how water molecules arrange themselves around the hydroxyl group of this compound and how this solvation affects its stability.

The results of MD simulations can provide a wealth of information, including radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and time correlation functions, which can be used to calculate transport properties like diffusion coefficients. While the search results did not yield specific MD simulation studies on this compound, this computational technique remains a powerful tool for investigating the behavior of molecules in complex chemical environments.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate the chemical structure of a series of compounds with their reactivity. researchgate.netnih.gov These models are based on the principle that the reactivity of a molecule is determined by its structural and electronic properties.

In a QSRR study of this compound and its analogs, one would first need a dataset of compounds with known reactivity data. Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be based on various properties, such as steric, electronic, or topological features of the molecule. Finally, a mathematical model, often based on multiple linear regression or machine learning algorithms, is developed to relate the descriptors to the observed reactivity.

Such a model could be used to predict the reactivity of new, unsynthesized analogs of this compound, thereby guiding the design of new molecules with desired properties. The development of a robust QSRR model requires a diverse set of compounds and accurate reactivity data. The search for literature did not provide any specific QSRR studies involving this compound, which is likely due to the limited experimental data available for this compound and its analogs.

Hydroxymethyldiazene in Mechanistic Biochemical and Chemical Biology Contexts

Hydroxymethyldiazene as a Transient Intermediate in Xenobiotic Biotransformation Pathways (e.g., hydralazine (B1673433) metabolism)

This compound is a highly reactive and transient chemical species that appears as an intermediate in the metabolic pathways of certain xenobiotics, which are foreign compounds to an organism. wikipedia.orgmhmedical.com The biotransformation of these compounds often involves enzymatic reactions designed to render them more water-soluble for easier excretion. mhmedical.com However, this process can sometimes lead to the formation of reactive intermediates that have significant biological consequences.

A primary example of a xenobiotic that is metabolized via a pathway involving this compound is the antihypertensive drug hydralazine. researchgate.netpsu.edu The metabolism of hydralazine is complex and proceeds through several routes, including Phase I oxidation and Phase II acetylation. mhmedical.compharmgkb.org One of the proposed oxidative pathways for hydralazine metabolism is believed to lead to the formation of this compound. psu.edu This metabolic activation is a critical step that precedes the compound's potential to exert certain biological effects.

The biotransformation of hydralazine is heavily influenced by an individual's genetic makeup, particularly the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism. researchgate.net This leads to "fast" and "slow" acetylator phenotypes in the population. While acetylation represents a major detoxification pathway, alternative oxidative metabolism can occur. pharmgkb.org Cytochrome P450 enzymes are implicated in the oxidation of hydrazine-based compounds, a process that can generate highly reactive species. ucl.ac.uk It is through such an oxidative pathway that hydralazine is thought to be converted to this compound, which, due to its instability, serves as a fleeting intermediate. psu.edu

Table 1: Key Metabolic Pathways of Hydralazine

| Pathway | Key Enzymes/Reactants | Primary Metabolite(s) | Significance |

| N-acetylation | N-acetyltransferase 2 (NAT2) | 3-methyl-s-triazolo-[3,4-a]-phthalazine (MTP) | Major detoxification pathway, rate is dependent on acetylator phenotype. researchgate.netpharmgkb.org |

| Hydrazone Formation | Endogenous pyruvic acid | Hydralazine pyruvic acid hydrazone | A major metabolite, particularly in slow acetylators. pharmgkb.org |

| Oxidative Metabolism | Cytochrome P450 enzymes | This compound (transient) | Leads to the formation of a reactive electrophilic species. psu.eduucl.ac.uk |

Chemical Mechanisms of this compound-Derived Species in Nucleophilic Modification of Biomolecules (e.g., methylation of cellular nucleophiles by the methyldiazonium ion)

The significance of this compound as a metabolic intermediate lies in its rapid decomposition to form a highly electrophilic species: the methyldiazonium ion (CH₃N₂⁺). psu.edu This conversion involves the loss of a water molecule from the this compound structure. The resulting methyldiazonium ion is an unstable and potent methylating agent. psu.eduresearchgate.net

Once formed, the methyldiazonium ion readily reacts with various cellular nucleophiles, which are electron-rich atoms found in essential biomolecules like DNA, RNA, and proteins. researchgate.netnoon.com The primary mechanism of this interaction is nucleophilic attack, where a nucleophilic site on a biomolecule attacks the methyl group of the methyldiazonium ion, leading to the covalent attachment of a methyl group—a process known as methylation. noon.comnih.gov

In the context of DNA, the methyldiazonium ion can methylate multiple nucleophilic sites on the DNA bases. researchgate.net This alkylation can cause DNA damage, leading to mutations if not repaired, which is a mechanism of carcinogenicity for several methylating agents that act via the methyldiazonium ion. researchgate.netnoon.com Theoretical and experimental studies have identified several nitrogen and oxygen atoms in purine (B94841) and pyrimidine (B1678525) bases as targets for methylation. researchgate.netnih.gov The N7 position of guanine (B1146940) is consistently identified as the most reactive site towards the methyldiazonium ion, followed by other sites on guanine, adenine, cytosine, and thymine. researchgate.net

Table 2: Reactivity of Methyldiazonium Ion with Nucleophilic Sites in DNA

| DNA Base | Nucleophilic Site | Reactivity Level | Reference |

| Guanine | N7 | High | researchgate.net |

| O6 | Moderate | researchgate.net | |

| N3 | Low | researchgate.net | |

| Adenine | N3 | Moderate | researchgate.net |

| N1 | Low | researchgate.net | |

| N7 | Low | researchgate.net | |

| Cytosine | O2 | Moderate | researchgate.net |

| N3 | Low | researchgate.net | |

| Thymine | O4 | Low | researchgate.net |

| O2 | Low | researchgate.net |

This table summarizes general reactivity trends based on computational studies.

Role of this compound in Enzyme-Mediated Reactions: Mechanistic Investigations

Enzymes can also be involved in detoxification pathways that compete with the formation of this compound. In the case of hydralazine, N-acetyltransferase 2 (NAT2) plays a crucial role. researchgate.netpharmgkb.org NAT2 catalyzes the acetylation of hydralazine, converting it into a stable and non-reactive metabolite, 3-methyl-s-triazolo-[3,4-a]-phthalazine (MTP). researchgate.net The efficiency of this enzymatic detoxification pathway directly influences the amount of hydralazine available for the alternative oxidative pathway that generates this compound. Therefore, the interplay between different enzyme systems, such as CYP450 and NAT2, is a key determinant in the metabolic fate of the parent xenobiotic.

Biomimetic Systems for this compound Generation and Reactivity Studies

Studying highly reactive and short-lived intermediates like this compound in a complex biological environment is exceptionally challenging. Biomimetic systems offer a powerful alternative by creating simplified, controllable, and artificial environments that mimic specific aspects of biological processes. yale.edumdpi.comnih.gov These systems allow for the detailed investigation of reaction mechanisms, kinetics, and the reactivity of transient species. nih.govresearchgate.net

For this compound, a biomimetic approach would involve generating the compound or its precursor, the methyldiazonium ion, in vitro under controlled conditions. This allows researchers to study its reactivity with specific biomolecules (e.g., DNA nucleosides, amino acids) without the interference of complex cellular machinery. yale.edu For instance, chemical precursors that release the methyldiazonium ion upon activation by light (photolysis) or specific chemical triggers can be used to simulate its formation in a biological system.

These model systems provide several advantages:

Control over Reactants: Researchers can precisely control the concentrations of the reactive species and the target nucleophiles. nih.gov

Isolation of Reactions: The specific reaction of interest can be isolated and studied without competing metabolic pathways.

Mechanistic Insight: By using spectroscopic techniques and product analysis in these simplified systems, the exact mechanism of nucleophilic attack and the resulting adducts can be characterized in detail. yale.edu

While specific literature detailing biomimetic systems designed exclusively for this compound is scarce, the principles are widely applied to study similar reactive intermediates in chemistry and biology. nih.govnih.gov Such systems are invaluable for validating theoretical models and providing fundamental insights into the chemical biology of electrophilic species derived from xenobiotic metabolism. yale.edu

Future Research Directions and Outlook in Hydroxymethyldiazene Chemistry

Development of Novel Experimental Techniques for Direct Observation of Hydroxymethyldiazene

The direct observation of short-lived intermediates is a formidable challenge in chemistry. This compound, due to its high reactivity, has largely remained elusive to direct characterization. Future research must focus on developing and adapting advanced spectroscopic techniques capable of capturing the formation and decay of such transient species in real-time.

Techniques like femtosecond transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS) have proven capable of monitoring ultrafast reactions and identifying fleeting intermediate states. aip.org Similarly, time-resolved photoelectron spectroscopy using extreme ultraviolet (XUV) pulses can provide detailed electronic and structural information on reaction intermediates, as demonstrated in the study of roaming intermediates in photodissociation reactions. ucl.ac.uk The application of these ultrafast methods could provide the first direct spectroscopic signature of this compound.

Resonance Raman (rR) spectroscopy is another powerful tool, offering insight into the vibrational modes and electronic structure of diazene (B1210634) complexes. nih.gov By carefully designing experiments with appropriate chromophores, rR could selectively enhance the signals from a this compound moiety, even in a complex reaction mixture. Furthermore, advanced X-ray diffraction techniques, such as core differential Fourier synthesis (CDFS) using synchrotron radiation, offer a path to directly observe valence electron density and map molecular orbitals, which could provide unparalleled detail about the bonding in this compound if it can be trapped in a crystalline matrix. mdpi.com

Table 1: Potential Experimental Techniques for this compound Observation

| Technique | Principle | Potential Application to this compound | Citation |

|---|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | Utilizes an ultrashort pump pulse to initiate a reaction and a subsequent probe pulse to record absorption changes on a femtosecond timescale. | Mapping the formation and decay kinetics of this compound following a precursor's photolysis or reaction. | aip.org |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Provides time-resolved vibrational spectra of transient species, offering structural information during a chemical reaction. | Obtaining the vibrational signature (e.g., N=N stretch) of this compound to confirm its structure. | aip.org |

| Time-Resolved Photoelectron Spectroscopy | Measures the kinetic energy of electrons ejected by a high-energy probe pulse, revealing the electronic structure of transient intermediates. | Directly observing the formation and electronic state of this compound and its subsequent reaction products. | ucl.ac.uk |

| Resonance Raman (rR) Spectroscopy | Enhances Raman signals of specific parts of a molecule (chromophores) by tuning the excitation wavelength to an electronic transition. | Selectively probing the N=N bond in this compound intermediates in complex environments, such as within an enzyme active site or on a catalyst surface. | nih.gov |

| Core Differential Fourier Synthesis (CDFS) | A synchrotron X-ray diffraction method that subtracts core electron density to reveal the distribution of valence electrons. | Visualizing the frontier molecular orbitals and bonding characteristics of a stabilized or trapped this compound derivative in a crystal. | mdpi.com |

Exploration of New Catalytic Transformations Involving Diazene Intermediates

Diazene and its derivatives are increasingly recognized as versatile intermediates in catalysis. A key future direction is the design of new catalytic cycles that strategically generate and harness the reactivity of species like this compound.

Recent work has shown that diazenes can act as catalysts themselves, for example, in oxidative alkyl halide-olefin metathesis. nih.govchemrxiv.org This process involves the alkylation of the diazene catalyst to form a hydrazonium ion, which then engages in cycloaddition-cycloreversion with an olefin. nih.gov Exploring analogous transformations where a this compound precursor could initiate catalysis opens a new frontier.

Furthermore, diazine-based ligands (containing a six-membered ring with two nitrogen atoms) are emerging as powerful alternatives to traditional pyridine (B92270) ligands in metal-mediated catalysis. researchgate.netacs.org These ligands can participate directly in reactions through metal-ligand cooperativity or act as non-innocent, redox-active participants, enabling novel reaction pathways. acs.orgsemanticscholar.org Research into complexes that could stabilize a this compound fragment or generate it in situ would be a significant advance. For instance, the controlled reaction of coordinated N₂ with methanol (B129727) or formaldehyde (B43269) on a sophisticated metal-ligand platform could be a viable synthetic strategy. The study of uranium complexes that mediate the four-electron cleavage of the N=N bond in azobenzene (B91143) via diazene intermediates highlights the potential of f-block elements in this chemistry. nih.gov

Table 2: Emerging Catalytic Transformations with Diazene Intermediates

| Reaction Type | Role of Diazene Intermediate | Catalyst System | Potential Products | Citation |

|---|---|---|---|---|

| Oxidative Alkyl Halide-Olefin Metathesis | The diazene is the catalyst, forming a hydrazonium intermediate via alkylation and tautomerization. | Organocatalytic (diazene) | Cyclic olefins, carbonyl compounds | nih.govchemrxiv.org |

| N=N Bond Cleavage | A diazene is the substrate, undergoing a four-electron reduction and cleavage. | Uranium-Pyridine(diimine) complexes | Trans-bis(imido) uranium species | nih.gov |

| Acceptorless (De)hydrogenation | Diazine-based ligands facilitate metal-ligand cooperativity for alcohol dehydrogenation and imine reduction. | Transition metals with triazine-based PNP ligands | Aldehydes, imines, amines | acs.org |

| Enantioselective Minisci Reaction | Diazine substrates undergo enantioselective radical addition. | Chiral phosphoric acid | Chiral alkylated diazines | acs.orgresearchgate.net |

Refinement of Predictive Computational Models for Complex Diazene Chemistry

Given the experimental difficulties in studying this compound, computational chemistry is an indispensable tool. Future research will require the refinement of theoretical models to more accurately predict the structure, stability, and reactivity of this and other complex diazene intermediates.

High-level quantum mechanical methods, such as coupled-cluster theory and density functional theory (DFT), have been used to map the potential energy surfaces for the isomerization and dissociation of the parent diazene (N₂H₂). tandfonline.comresearchgate.net Similar rigorous calculations are needed for this compound to understand its preferred isomeric form (E vs. Z), its rotational and inversion barriers, and its decomposition pathways. Ab initio classical trajectory simulations can provide further insights into reaction dynamics, as shown in studies of diazene isomerization where out-of-plane torsion was identified as the dominant pathway over in-plane inversion. rsc.org

Beyond quantum mechanics, statistical and machine learning models are showing great promise. Multivariate linear regression (MLR) analysis has been successfully applied to predict enantioselectivity in reactions involving diazines, demonstrating an ability to extrapolate to new substrate classes. acs.orgresearchgate.netcam.ac.uk This approach, which correlates structural parameters of catalysts and substrates with reaction outcomes, could be trained to predict the reactivity of this compound precursors. The development of chemistry-aware machine learning models could further accelerate the discovery of new reactions and conditions. chemrxiv.org Even quantum computing is being brought to bear on diazene chemistry, with the diazene isomerization reaction being studied on a quantum computer, heralding a new era of computational investigation. arxiv.org

Table 3: Computational Approaches for Diazene Chemistry

| Method | Purpose | Key Findings / Future Goal | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) / Coupled-Cluster Theory | Calculate potential energy surfaces, reaction pathways, and thermochemistry. | Provides rate constants and mechanistic insights for N₂H₂ reactions. Goal: Apply to this compound to predict stability and reactivity. | tandfonline.comresearchgate.netosti.gov |

| Ab Initio Molecular Dynamics | Simulate the time-evolution of a reaction to understand dynamic pathways. | Confirmed that diazene isomerization proceeds via torsion, not inversion. Goal: Simulate the decomposition of this compound. | rsc.org |

| Multivariate Linear Regression (MLR) | Develop predictive statistical models for reaction outcomes (e.g., enantioselectivity). | Successfully predicted outcomes for Minisci reactions of new diazine substrates. Goal: Build models to guide the synthetic use of this compound precursors. | acs.orgresearchgate.netcam.ac.uk |

| Quantum Computing (VQE) | Solve electronic structure problems potentially more efficiently than classical computers. | Studied diazene isomerization at the Hartree-Fock level. Goal: Perform more complex, correlated calculations on diazene reaction mechanisms. | arxiv.org |

Interdisciplinary Research at the Interface of Synthetic, Physical, and Biological Chemistry of this compound

The most profound breakthroughs in this compound chemistry will likely emerge from research that spans traditional disciplinary boundaries. The challenges and opportunities inherent in this molecule demand a fusion of synthetic, physical, and biological chemistry perspectives.

From a synthetic standpoint, the goal is to develop controlled methods for generating this compound or its isodiazene isomer as a reactive intermediate for subsequent transformations. This could involve the design of novel anomeric amide reagents, which have been shown to generate monosubstituted isodiazenes for the deamination of primary amines. nih.gov

Physical chemistry provides the tools to detect and characterize these fleeting species and to build the computational models that rationalize their behavior. The synergy is clear: synthetic chemists can design and create precursor molecules predicted by theorists to have interesting properties, and physical chemists can then use advanced spectroscopy to test these predictions and provide feedback for the design of the next generation of molecules. nih.govchemrxiv.org

The biological context is perhaps the most compelling driver for interdisciplinary work. Diazene (HNNH) itself is a known substrate for nitrogenase, the enzyme responsible for biological nitrogen fixation, making it a key intermediate in one of nature's most important processes. tandfonline.com Understanding the interaction of substituted diazenes with metalloenzymes is therefore of fundamental interest. Furthermore, diazene compounds have been investigated for their potential in drug development, and the deamination of primary amines via isodiazene intermediates offers a powerful tool for modifying complex, biologically active molecules like pharmaceuticals and natural products. nih.govontosight.ai Investigating whether this compound plays a role in any biological pathways, perhaps as a product of metabolic oxidation of a methylhydrazine derivative, or as a transient signaling molecule, represents a wide-open field of inquiry.

Table 4: Interdisciplinary Contributions to this compound Research

| Discipline | Research Focus | Key Questions |

|---|---|---|

| Synthetic Chemistry | Controlled generation and reaction of this compound intermediates. | How can we design stable precursors? What novel C-N, N-O, or N-H bond formations can be achieved? |

| Physical Chemistry | Spectroscopic observation and computational modeling. | What is the definitive structure and lifetime of this compound? What are the precise mechanisms of its formation and decay? |

| Biological Chemistry | Exploring roles in biological systems and applications in medicinal chemistry. | Is this compound an intermediate in any enzymatic reactions? Can its precursors be used for targeted drug delivery or traceless modifications of biomolecules? |

Q & A

Q. How should researchers balance time constraints with the need for rich metadata in this compound studies?

- Methodological Answer : Prioritize minimum information standards (e.g., MIACE for chemistry) to capture critical parameters. Automate data logging with electronic lab notebooks (ELNs) and employ graduate students or collaborators for metadata curation. Allocate time during grant-writing phases for data management planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.